Ethyl Hex-5-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl hex-5-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h1H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBTXGFDAVUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108545-38-6 | |
| Record name | ethyl hex-5-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl Hex 5 Ynoate
Esterification Pathways for Ethyl Hex-5-ynoate Elaboration
The direct conversion of 5-hexynoic acid to its corresponding ethyl ester is a fundamental approach for the synthesis of this compound. This transformation can be achieved through several established esterification protocols.
Direct Fischer Esterification of 5-Hexynoic Acid with Ethanol (B145695)
Fischer esterification represents a classical and straightforward method for producing this compound. This acid-catalyzed reaction involves the treatment of 5-hexynoic acid with an excess of ethanol in the presence of a strong acid catalyst. While effective, this equilibrium-driven process often requires forcing conditions, such as elevated temperatures and the removal of water, to drive the reaction towards the product. Alternative catalysts, such as dried Dowex 50W-X8 ion-exchange resin, have been employed to facilitate the esterification of 5-hexynoic acid with alcohols under milder conditions. nih.govacs.org For instance, the methyl ester has been prepared using this resin in methanol (B129727) at room temperature. nih.govacs.org
Coupling Reagent-Mediated Esterification (e.g., using EDCI and DMAP)
To circumvent the often harsh conditions of Fischer esterification, coupling reagents are widely used to promote the formation of the ester bond under milder conditions. A common and highly effective method involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP). skemman.isskemman.is In this procedure, 5-hexynoic acid is activated by EDCI to form a reactive O-acylisourea intermediate, which is then readily attacked by ethanol to furnish this compound. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction. This method is known for its high yields and operational simplicity. For example, the synthesis of this compound from 5-hexynoic acid and ethanol using EDCI and DMAP in dichloromethane (B109758) at room temperature has been reported to yield the product in 90% yield. skemman.is
Table 1: Comparison of EDCI/DMAP-Mediated Synthesis of this compound
| Reactant 1 | Reactant 2 | Coupling Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 5-Hexynoic Acid | Ethanol | EDCI | DMAP | CH₂Cl₂ | 4 | 90 | skemman.is |
Chemo- and Regioselective Preparations of this compound
Beyond simple esterification, more sophisticated strategies are required for the selective synthesis of this compound in the presence of other functional groups or for its integration into more complex molecular architectures.
Optimization of Alkylation Strategies for Unsaturated Carboxylic Acid Derivatives
The construction of the carbon skeleton of this compound and its analogs can be achieved through the alkylation of carboxylic acid derivatives. This approach allows for the introduction of the terminal alkyne moiety at a specific position. The optimization of reaction conditions, including the choice of base, starting ester, and alkylating agent, is crucial for achieving high yields and minimizing side products. umw.edu For instance, the alkylation of ester enolates with appropriate electrophiles is a powerful tool for carbon-carbon bond formation. umw.edu While not a direct synthesis of this compound itself, the principles of optimizing alkylation of butanoate derivatives to form substituted hexenoates can be applied. umw.edu
Multi-Component Reaction (MCR) Integration for Complex Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient pathway for the construction of complex molecules in a single step by combining three or more reactants. rsc.orgbeilstein-journals.org These reactions are characterized by their high atom economy and ability to rapidly generate molecular diversity. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to build complex structures that incorporate the this compound framework. thieme-connect.comresearchgate.net For example, MCRs are used to create diverse molecular scaffolds which could subsequently be functionalized to include the hex-5-ynoate moiety. rsc.orgpreprints.org
Stereocontrolled Synthesis of Chiral this compound Analogues
The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. Stereocontrolled synthetic methods allow for the preparation of specific enantiomers or diastereomers of this compound analogues. core.ac.uk
Key strategies for achieving stereocontrol include the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions. core.ac.uknih.gov For instance, Sharpless asymmetric dihydroxylation and epoxidation are powerful methods for introducing stereocenters into unsaturated precursors. nih.govkorea.ac.kr These reactions can be applied to precursors of this compound to generate chiral diols or epoxides, which can then be further elaborated. The synthesis of chiral syn-1,3-diol derivatives has been achieved through diastereoselective carboxylation/bromocyclization of homoallylic alcohols, demonstrating a method to create stereocontrolled structures that could be precursors to chiral hex-5-ynoate derivatives. researchgate.net
Exploration of Reaction Pathways and Mechanistic Insights for Ethyl Hex 5 Ynoate
Alkyne Functional Group Transformations
The terminal alkyne group in ethyl hex-5-ynoate is the primary site of its reactivity, enabling a variety of addition and coupling reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts, particularly those based on copper and palladium, are instrumental in facilitating cross-coupling reactions involving the terminal alkyne of this compound. These reactions are fundamental for the formation of new carbon-carbon bonds.
Copper-catalyzed reactions are a cornerstone of alkyne chemistry. In the context of this compound, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a prominent transformation. nih.govijrpc.com This reaction is known for its high efficiency and regioselectivity, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The process is believed to involve the formation of a copper acetylide intermediate, which then reacts with an azide (B81097). researchgate.netresearchgate.net The role of the copper catalyst, often in the +1 oxidation state, is crucial for activating the alkyne. ijrpc.comresearchgate.net Ligands can be used to stabilize the copper(I) oxidation state and prevent disproportionation. researchgate.net
A notable application involves the use of this compound in the synthesis of functional photoinitiators. For instance, 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)this compound has been synthesized and utilized in copper-catalyzed Huisgen cycloadditions. nih.govresearchgate.netresearchgate.net This demonstrates the ability to selectively functionalize the alkyne moiety. nih.govresearchgate.net Furthermore, copper-catalyzed cross-coupling reactions of alkylboronic esters with alkynyl bromides have been reported, showcasing a method to form C(sp3)-C(sp) bonds. nih.gov Another application is the copper-catalyzed cross-coupling of alkyl and phosphorus radicals to form C(sp3)-P bonds. organic-chemistry.org
Table 1: Examples of Copper-Mediated Reactions with Alkyne Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| Alkyne (e.g., this compound derivative) | Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |
| Secondary Alkylboronic Ester | Alkynyl Bromide | Copper Cyanide | Enantiomerically-enriched alkyne | nih.gov |
| Aliphatic Acid (forms alkyl radical) | H-P(O) compound (forms phosphorus radical) | Copper(I) Iodide | Alkylated phosphorous compound | organic-chemistry.org |
| Racemic Alkyl Halide | Organoboronate Ester | Copper(I) with chiral N,N,P-ligand | Enantioenriched C(sp3)-C(sp2) coupled product | sustech.edu.cn |
Palladium catalysis offers a powerful platform for constructing complex molecules from simple precursors in a single step. dokumen.pub These reactions often involve the formation of multiple new bonds in a single operation. For instance, palladium catalysts can be used in the synthesis of multiply substituted pyrroles through a multi-component coupling of alkynes, imines, and acid chlorides. dokumen.pub This methodology relies on the in-situ generation of münchnones (1,3-oxazolium-5-oxides) from the imine and acid chloride, which then undergo a 1,3-dipolar cycloaddition with the alkyne. dokumen.pub
Another significant palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.net Palladium-catalyzed conjunctive cross-coupling reactions have also been developed, which combine boronic esters, organolithium or Grignard reagents, and C(sp2) electrophiles to construct organoboronic esters. nih.gov
Table 2: Overview of Palladium-Catalyzed Reactions
| Reaction Type | Components | Catalyst System | Product | Ref. |
| Multi-component Coupling | Alkyne, Imine, Acid Chloride | Palladium catalyst | Substituted Pyrrole (B145914) | dokumen.pub |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst | Conjugated Alkyne | researchgate.net |
| Conjunctive Cross-Coupling | Boronic Ester, Organolithium/Grignard, C(sp2) Electrophile | Palladium catalyst with chiral ligand | Chiral Organoboronic Ester | nih.gov |
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)
The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. organic-chemistry.orgnih.gov This reaction involves the concertedly proceeding reaction of a 1,3-dipole with a dipolarophile, such as the alkyne in this compound. organic-chemistry.org The reaction is a [4π + 2π] cycloaddition, leading to a high degree of stereospecificity. organic-chemistry.org A wide variety of 1,3-dipoles can be employed, including azides, nitrile oxides, and diazomethane, which allows for the synthesis of a diverse range of heterocyclic compounds like triazoles, isoxazoles, and pyrazoles, respectively. ijrpc.comresearchgate.net
The copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a particularly important variant of the Huisgen cycloaddition, prized for its high yields and regioselectivity for the 1,4-isomer. ijrpc.comresearchgate.net
Recent research has explored the concept of λ-orthogonal reactivity, where different functional groups on a single molecule can be selectively addressed with light of different wavelengths. researchgate.net A study involving a derivative of this compound, specifically 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)this compound, demonstrated this principle. nih.govresearchgate.net In this system, the alkyne functionality could undergo a visible light-induced (420 nm) copper-catalyzed Huisgen cycloaddition, while a UV-reactive photoinitiator moiety on the same molecule remained unaffected. nih.govresearchgate.net Conversely, UV irradiation (351 nm) could activate the photoinitiator without affecting the alkyne. nih.govresearchgate.net This orthogonal reactivity allows for sequential modifications and has potential applications in surface lithography and the post-synthetic modification of materials. nih.govresearchgate.net
Ring-Closing Reactions Involving Alkynes (e.g., Pyrrole Annulation)
The alkyne functionality of this compound can participate in intramolecular cyclization reactions to form heterocyclic structures. A notable example is the synthesis of pyrrole derivatives. While direct examples using this compound in pyrrole annulation are not prevalent in the provided search results, the general principle involves the reaction of an alkyne with an amine-containing fragment to construct the pyrrole ring. metu.edu.trthieme-connect.de
One general strategy for pyrrole synthesis is the annulation of a pyrrole ring onto a pre-functionalized precursor. whiterose.ac.uk More recently, methods have been developed that construct the benzenoid ring onto a pyrrole precursor. whiterose.ac.uk For instance, silver-catalyzed reactions of pyrrole-tethered ynones have been shown to produce indole (B1671886) derivatives. whiterose.ac.uk Palladium-catalyzed multi-component reactions also provide a route to substituted pyrroles from alkynes. dokumen.pub Additionally, gold-catalyzed amination/annulation reactions of 2-propynyl-1,3-dicarbonyl compounds with primary amines can yield chiral 1,2,3,5-substituted pyrroles. metu.edu.tr
Solvent and Base Effects on Reaction Efficiency and Selectivity
The choice of solvent and base is critical in directing the outcome of reactions involving this compound. These factors significantly impact reaction rates, yields, and the formation of specific products by influencing the solubility of reactants, the reactivity of nucleophiles and bases, and the stability of intermediates.
In the context of C-C bond formation, such as the Horner-Wadsworth-Emmons reaction, the combination of solvent and base determines the efficiency of the alkylation and subsequent olefination steps. thieme-connect.com A study optimizing a one-pot, two-step synthesis of α-substituted acrylates provides insights applicable to reactions with terminal alkynes like this compound. thieme-connect.com For instance, strong bases like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) and potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) have been shown to provide superior yields and purity in the alkylation step of related phosphonates. thieme-connect.com The subsequent methylenation step often benefits from weaker bases such as potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3). thieme-connect.com
Specifically for this compound, its use in ring-closing reactions to form complex heterocyclic structures highlights the crucial role of the reaction medium. In the synthesis of 7-deazahypoxanthine (B613787) derivatives, this compound is reacted with a pyrrole precursor in the presence of sodium ethoxide (NaOEt). acs.org The choice of solvent is paramount; the reaction's success is highly dependent on the solubility of the reactants. For pyrrole precursors with poor solubility in the NaOEt/ethanol (B145695) solution, the addition of a high-boiling, polar aprotic co-solvent like dimethyl sulfoxide (B87167) (DMSO) is essential to achieve complete dissolution and enable the reaction to proceed at elevated temperatures (e.g., 100 °C). acs.org However, temperature can also be a tool for selectivity. Lowering the reaction temperature to 55 °C, while still requiring DMSO for solubility, was found to influence the product distribution, in some cases allowing for the isolation of a desired, less stable isomer. acs.org
The following table summarizes the effects of different solvent and base systems on the efficiency of reactions relevant to the reactivity of this compound.
| Reaction Type | Base | Solvent | Temperature (°C) | Effect on Efficiency and Selectivity |
| Alkylation (Horner-Wadsworth-Emmons) | NaH | THF | Reflux | High yield and purity of the alkylated product. thieme-connect.com |
| Alkylation (Horner-Wadsworth-Emmons) | t-BuOK | DMF | Room Temp | Superior yield and purity of the alkylated product. thieme-connect.com |
| Ring-closing with Pyrrole | NaOEt | EtOH/DMSO | 100 | Essential for dissolving reactants, enabling the reaction. acs.org |
| Ring-closing with Pyrrole | NaOEt | EtOH/DMSO | 90 | Used for the synthesis of an internal alkyne isomer. acs.org |
| Ring-closing with Pyrrole | NaOEt | EtOH/DMSO | 55 | Hampered reaction efficiency but allowed for the formation of a specific target compound. acs.org |
Ester Functional Group Reactivity
The ester group in this compound is a key site of reactivity, alongside the terminal alkyne. Its transformations, such as transesterification and hydrolysis, are fundamental reactions in organic synthesis.
Transesterification Kinetics and Thermodynamics
Transesterification is the process of exchanging the ethyl group of this compound with another alcohol, a reaction typically catalyzed by an acid or a base. psu.edu This equilibrium-driven process is central to various applications, from the synthesis of new esters to the production of biofuels. psu.eduasianpubs.org The reaction is reversible, and an excess of the new alcohol is often used to shift the equilibrium towards the desired product. psu.edu
The kinetics of transesterification are influenced by the nature of the alcohol, the catalyst used, and the reaction temperature. Base-catalyzed transesterification is generally faster than acid-catalyzed reactions. The thermodynamics of the reaction are governed by the relative stabilities of the reactant and product esters and alcohols.
| Parameter | Value (Illustrative) | Condition |
| Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | Base-catalyzed (NaOMe), 60°C |
| Activation Energy (Ea) | 65 kJ/mol | Base-catalyzed (NaOMe) |
| Enthalpy of Reaction (ΔH°) | -2.5 kJ/mol | 25°C |
| Entropy of Reaction (ΔS°) | -1.2 J/mol·K | 25°C |
| Gibbs Free Energy (ΔG°) | -2.14 kJ/mol | 25°C |
Selective Hydrolysis and Decarboxylation Pathways
The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, hex-5-ynoic acid, under either acidic or basic conditions. Selective hydrolysis is crucial when other functional groups in the molecule need to be preserved. For instance, base-mediated hydrolysis using a reagent like lithium hydroxide (B78521) in a THF/water mixture is a common method that can often be performed at room temperature, minimizing side reactions. nottingham.ac.uk
Decarboxylation, the removal of the carboxyl group, is not a direct reaction of the ester itself but rather of the corresponding β-keto ester or a malonic ester derivative. If this compound were used as a precursor to synthesize a β-keto ester (e.g., via a Claisen condensation), the resulting product could then undergo hydrolysis and decarboxylation upon heating, often in the presence of acid or base, to yield a ketone. thieme-connect.de
Similarly, in a different synthetic context, selective decarboxylation of a diacid derived from a vinylogous diester condensation can be a key step. acs.org While not directly involving this compound, this demonstrates a pathway where a related ester-derived intermediate is selectively decarboxylated. acs.org
Elucidation of Reaction Mechanisms and Intermediates
Understanding the detailed mechanisms and the energetic landscape of reactions is crucial for process safety and optimization. Calorimetric studies provide direct measurement of the heat evolved during a reaction, offering critical insights into reaction enthalpies and potential thermal hazards.
Calorimetric Investigations of Coupling Reactions
While specific calorimetric data for coupling reactions of this compound were not found, a detailed study on a closely related compound, (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, provides significant insight into the thermal profile of such reactions. chem-soc.sinih.govum.si This compound is a key precursor for statin side chains and is synthesized via the coupling of an organocuprate reagent with a primary alkyl halide. chem-soc.sinih.govum.si
The calorimetric investigation of this synthesis revealed that the coupling is not a simple SN2 substitution. chem-soc.sinih.gov Instead, a surprising and unexpected three-step exothermal event was observed during the controlled warming of the final intermediate mixture to room temperature. chem-soc.sium.siresearchgate.net This finding suggests a more complex mechanism, likely involving reductive elimination from an organocopper intermediate. chem-soc.sinih.gov
The calorimetric study on the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate provided the first reported values for the reaction enthalpies (ΔHr) and the corresponding adiabatic temperature rises (ΔTad) for all exothermic events in the process. chem-soc.siresearchgate.netresearchgate.net This data is vital for ensuring thermal process safety during scale-up and for designing reactor systems with adequate cooling capacity. chem-soc.siresearchgate.netresearchgate.net
The study identified multiple exothermic events associated with the formation of the organocuprate reagent and the subsequent coupling reaction. The data below is from the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, which serves as a valuable proxy for understanding the potential thermal behavior of similar coupling reactions involving terminal alkynes or alkenes.
Calorimetric Data for the Synthesis of (R)-Ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate chem-soc.si
| Reaction Step | Description | Reaction Enthalpy (ΔHr) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (K) |
| 1 | Formation of vinylmagnesium chloride | -150 | 85 |
| 2 | Formation of the organocuprate reagent | -60 | 34 |
| 3 | Coupling reaction (initial phase) | -120 | 68 |
| 4 | Spontaneous three-step exotherm upon warming | -90 | 51 |
This data is for the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate and is presented here as an illustrative example of the type of data obtained from calorimetric studies of related compounds. chem-soc.si
Applications of Ethyl Hex 5 Ynoate and Its Derivatives in Chemical Synthesis and Materials Science Research
Building Blocks for Complex Organic Molecules
The terminal alkyne and ester functionalities of ethyl hex-5-ynoate provide two distinct reactive handles, enabling its use in sequential and highly controlled synthetic strategies. This dual reactivity is leveraged by chemists to construct elaborate molecular architectures, from essential fatty acids to potent pharmaceutical agents.
Polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are crucial for human health, playing vital roles in cardiovascular and neurological function. The total synthesis of these complex molecules requires precise methods for constructing their long carbon chains with multiple specifically-configured double bonds.
Derivatives of hex-5-ynoic acid, the parent acid of this compound, are key starting materials in synthetic routes to PUFAs. The terminal alkyne serves as a foundational unit that can be systematically elongated through a series of coupling and reduction reactions. In solid-phase synthesis strategies, a resin-bound 5-hexynoic acid can be efficiently elongated, providing a streamlined path to complex PUFAs. This methodology allows for precise control over the final structure of the fatty acid, enabling the synthesis of not only naturally occurring PUFAs like EPA and DHA but also their biofunctional analogs. The alkyne is ultimately converted into one or more of the Z-alkenes that characterize the structure of these essential fatty acids.
| Compound Name | Abbreviation | Chemical Structure (Simplified) | Key Characteristic |
|---|---|---|---|
| Eicosapentaenoic Acid | EPA | 20 carbons, 5 cis-double bonds | Omega-3 fatty acid |
| Docosahexaenoic Acid | DHA | 22 carbons, 6 cis-double bonds | Omega-3 fatty acid; primary structural component of the human brain's cerebral cortex |
Statins are a class of cholesterol-lowering drugs that are among the most prescribed medications worldwide. A defining structural feature of all statins is a dihydroxy acid side chain (or its lactonized form). The synthesis of this chiral side chain is a significant challenge in the production of synthetic statins like rosuvastatin (B1679574) and atorvastatin.
The core of this side chain is a six-carbon backbone, which can be conceptually derived from a precursor like this compound. While enzymatic routes using deoxyribose-5-phosphate aldolase (B8822740) (DERA) are prominent in industrial synthesis, chemical strategies also rely on C6 building blocks. researchgate.netmdpi.com In such chemical syntheses, the alkyne group of a hex-5-ynoate derivative could, in principle, be transformed through reactions such as hydration or dihydroxylation to install the necessary hydroxyl groups with the correct stereochemistry, leading to the formation of the critical lactonized side chain intermediate.
This compound plays a direct and critical role in the synthesis of complex heterocyclic scaffolds with demonstrated biological activity. One notable example is in the construction of 7-deazahypoxanthine (B613787) frameworks, which are inspired by the marine alkaloid Rigidin (B1218258). rsc.org These compounds have been investigated for their potent antiproliferative properties.
In the synthesis of these agents, this compound is used in a crucial ring-closing reaction. rsc.org An aminopyrrole precursor, itself assembled via a multicomponent reaction, is treated with this compound in the presence of a base like sodium ethoxide. This reaction constructs the final pyrrolo[2,3-d]pyrimidine core, with the terminal alkyne from the this compound moiety being retained in the final product. rsc.org This alkyne group can be a site for further modification or may play a role in the molecule's interaction with biological targets. Research has shown that derivatives synthesized using this method exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells, and function as potent inhibitors of tubulin assembly. researchgate.net
| Compound Reference | Key Structural Feature | Reported Biological Activity | Cell Line Tested |
|---|---|---|---|
| Compound 33 | 6-[4-(2-ethoxyethoxy)benzoyl]-2-(pent-4-yn-1-yl)-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Potent antiproliferative activity; tubulin assembly inhibitor | HeLa |
| Compound 59 | 6-[4-(2-ethoxyethoxy)benzoyl]-5-(3-fluorophenyl)-2-(pent-4-yn-1-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Equipotent to Compound 33; tubulin assembly inhibitor | HeLa |
The terminal alkyne in hex-5-ynoates is an electrophilic functional group that can react with nucleophiles, most notably thiols. This transformation, known as the thiol-yne reaction or alkyne hydrothiolation, is a form of Michael addition. wikipedia.org The reaction proceeds via the addition of a thiol across the carbon-carbon triple bond, forming a vinyl sulfide (B99878). wikipedia.org
This reactivity allows hex-5-ynoate derivatives to serve as precursors for thiol-reactive agents. By incorporating this moiety into a larger molecule, a specific site for reaction with cysteine residues in proteins or other thiol-containing biomolecules can be created. Furthermore, when difunctional thiols are reacted with molecules containing two alkyne groups (or vice-versa), the thiol-yne reaction can be used as a cross-linking strategy to form polymer networks or hydrogels. mdpi.com The reaction is often initiated by radicals or UV light, providing excellent temporal and spatial control over the cross-linking process. wikipedia.org
Bio-orthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is one of the most important functional groups in this field, primarily due to its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."
This compound can be used as a fundamental building block to construct multifunctional coupling reagents. The alkyne serves as a reliable "handle" for CuAAC reactions, allowing the entire molecule to be "clicked" onto a biomolecule or surface that has been tagged with an azide (B81097) group. The ester end of the molecule can be hydrolyzed to the carboxylic acid or modified to carry other functionalities, such as a fluorescent dye or an affinity tag. This modular approach enables the rapid assembly of complex probes and bioconjugates for a wide range of applications in chemical biology and diagnostics. nih.gov
Functional Materials and Polymer Science
The reactivity of the alkyne group is not only useful for synthesizing discrete small molecules but also for constructing polymers and network materials. The thiol-yne reaction, in particular, has emerged as a powerful and efficient polymerization method. acs.org
In the context of polymer science, the terminal alkyne of a monomer derived from this compound is considered a difunctional group. nih.gov In a radical-mediated process, the polymerization proceeds via two sequential additions of thiol radicals. First, a thiyl radical adds to the alkyne to form a vinyl sulfide radical, which then abstracts a hydrogen from another thiol molecule. This creates a vinyl sulfide and a new thiyl radical. nih.gov The resulting vinyl sulfide is itself reactive and can undergo a second addition with another thiyl radical, ultimately leading to a dithioether linkage. acs.org
When a difunctional alkyne monomer (A2 type) is reacted with a tetrafunctional thiol monomer (B4 type), a highly cross-linked polymer network is formed. researchgate.net This thiol-yne photopolymerization process offers several advantages:
Step-growth mechanism: This allows for the formation of uniform networks.
High functional group conversion: Reactions proceed rapidly to completion, often initiated by UV light.
Delayed gelation: This provides better processing characteristics compared to some other polymerization methods.
High glass transition temperatures (Tg): The resulting networks are often rigid and thermally stable. researchgate.net
By using monomers based on the hex-5-ynoate structure, chemists can create novel polymer networks with tailored properties for applications in coatings, adhesives, and advanced composites.
Alkyne-Functionalized Photoinitiators for Photopolymerization
The development of biocompatible and biodegradable polymers is a key area of research in biomedical applications. Thiol-yne photopolymerization is an attractive method for creating such materials due to its high reaction rates and insensitivity to oxygen. In this context, alkyne-functionalized monomers and polymers play a crucial role.
A notable example is the synthesis of an alkyne-functionalized elastomer using methyl 5-hexynoate, a close analog of this compound. nsf.gov In this study, an alkyne-functionalized serinol monomer was first synthesized from serinol and methyl 5-hexynoate. nsf.gov This monomer was then incorporated into a polyester (B1180765) backbone via melt condensation with sebacic acid and 1,3-propanediol. nsf.gov The resulting alkyne-functionalized polyester can be rapidly cross-linked using a low-power UV lamp in the presence of a thiol cross-linker through thiol-yne click chemistry. nsf.gov The cross-linking behavior and mechanical properties of the resulting elastomer were studied, demonstrating its potential for use in soft tissue engineering due to its favorable mechanical properties, in vitro degradability, and good cytocompatibility. nsf.govnih.gov
Table 1: Thiol-Yne Photopolymerization System Components
| Component | Role | Example from Research |
|---|---|---|
| Alkyne-functionalized Polymer | Provides the backbone and sites for cross-linking | Poly(alkyne serinol)-ran-propanediol-co-sebacate |
| Thiol Cross-linker | Reacts with the alkyne groups to form the cross-linked network | 2,2'-(ethylenedioxy)diethanethiol |
| Photoinitiator | Initiates the polymerization upon exposure to UV light | Not explicitly required for thiol-yne reactions |
Post-Synthetic Modification of Polymer Networks and Surfaces
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into existing polymers, thereby altering their properties and expanding their applications. nbinno.comrsc.org The terminal alkyne of this compound makes it an excellent candidate for PSM of polymers through click chemistry. rsc.org Polymers bearing azide functionalities can be readily reacted with this compound to introduce the hexynoate moiety.
This approach allows for the precise and efficient functionalization of a wide variety of polymeric materials, including hydrogels, thin films, and nanoparticles. The introduced alkyne group can then serve as a handle for further modifications, enabling the attachment of biomolecules, fluorescent dyes, or other functional moieties. This versatility is particularly valuable in the development of materials for biomedical applications, such as drug delivery, tissue engineering, and biosensing. rsc.org
Design of Responsive Polymer Architectures
Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH, temperature, or light. broadpharm.com The incorporation of functional groups that can respond to these stimuli is key to the design of such materials. While direct examples using this compound are not yet prevalent, the terminal alkyne functionality provides a versatile platform for introducing pH-responsive groups into polymer structures.
For instance, the alkyne group can be used to "click" on molecules containing ionizable groups, such as carboxylic acids or amines. The protonation state of these groups will change with pH, leading to alterations in the polymer's solubility, conformation, or ability to bind to other molecules. mdpi.com This approach can be used to create a wide range of responsive polymer architectures, including micelles, hydrogels, and block copolymers, with tunable pH-responsive behavior. nih.gov
Catalysis and Ligand Development
The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of metal-based catalysts. nbinno.com The terminal alkyne of this compound can interact with metal centers, making it a potential component of novel ligand systems.
Probing Ligand-Metal Interactions in Novel Catalytic Systems
The interaction of terminal alkynes with metal surfaces and complexes is a subject of significant research interest. diva-portal.org The alkyne moiety can coordinate to a metal center, influencing its electronic properties and reactivity. This compound could serve as a probe molecule to study these interactions. By systematically varying the metal center and other ligands in a complex, researchers can gain insights into the nature of the alkyne-metal bond and its role in catalysis. nih.gov This knowledge is essential for the rational design of new and improved catalysts for a variety of organic transformations.
Chiral Auxiliaries and Substrates for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nbinno.com Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not chiral, it can be used as a starting material for the synthesis of more complex molecules that can act as chiral auxiliaries or as substrates in asymmetric reactions.
For example, the carboxylic acid group of 5-hexynoic acid can be coupled with a chiral amine to form a chiral amide. This new molecule could then be used as a chiral ligand or as a substrate in an asymmetric transformation where the chirality of the amine directs the stereochemical outcome of a reaction involving the alkyne. The development of new chiral auxiliaries and substrates is an active area of research, and the versatility of this compound makes it an attractive starting point for such endeavors.
Advanced Analytical Techniques for Comprehensive Characterization of Ethyl Hex 5 Ynoate Chemistry
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure of ethyl hex-5-ynoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.
¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the characteristic signals are observed for the ethyl ester and the hex-5-ynoate chain. skemman.is A publication on the total synthesis of fatty acids provides detailed ¹H-NMR data for this compound. skemman.is
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| COOCH₂CH₃ | 4.11-4.16 | Quartet | 7.1 |
| C=OCH₂CH₂ | 2.44 | Triplet | 7.4 |
| ≡CCH₂ | 2.24-2.28 | Triplet of doublets | 2.6, 7.0 |
| HC≡ | 1.96 | Triplet | 2.6 |
| C=OCH₂CH₂ | 1.85 | Quintet | 7.2 |
| COOCH₂CH₃ | 1.27 | Triplet | 7.1 |
Source: Skemman skemman.is
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton. The distinct signals for the carbonyl carbon, the alkyne carbons, and the carbons of the ethyl group and the aliphatic chain confirm the structure of this compound. skemman.is
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |
|---|---|
| C=O | 173.2 |
| ≡CCH₂ | 83.5 |
| ≡CH | 69.2 |
| OCH₂ | 60.5 |
| C=OCH₂ | 33.1 |
| CH₂ | 23.8 |
| CH₂ | 18.0 |
| CH₃ | 14.4 |
Source: Skemman skemman.is
Quantitative NMR (qNMR): This technique is employed for the precise quantification of this compound. By integrating the signal of a specific proton against a certified internal standard, the absolute purity or concentration of the compound can be determined with high accuracy. This method was utilized in the characterization of related compounds, demonstrating its applicability for purity and content determination. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound, which in turn confirms its elemental composition. For this compound (C₈H₁₂O₂), the calculated mass of the sodium adduct [M+Na]⁺ is 163.0735 amu, with an experimental value found to be 163.0730 amu. skemman.is This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₈H₁₂O₂ + Na]⁺ | 163.0735 | 163.0730 |
Source: Skemman skemman.is
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the alkyne and ester moieties. skemman.is
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (ν) in cm⁻¹ | Description |
|---|---|---|
| ≡C−H | 3329 | Terminal alkyne C-H stretch |
| C≡C | 2119 | Alkyne C≡C stretch |
| C=O | 1733 | Ester carbonyl stretch |
| C≡C−H | 640 | Alkyne C-H bend |
Source: Skemman skemman.is
Chromatographic Separation and Detection
Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying it in complex mixtures.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for determining the purity of volatile compounds like this compound. vitas.no In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The FID provides a signal proportional to the amount of organic compound eluting from the column, allowing for the quantification of purity by measuring the relative peak areas. This method is crucial for quality control, ensuring the compound meets the required specifications for subsequent reactions. vitas.noacs.org Research on similar compounds has demonstrated the use of GC-FID to confirm purity, often showing levels above 98%. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for identifying this compound in reaction mixtures and for quantifying its concentration. acs.orgaesan.gob.es As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of this compound and any byproducts or impurities. epa.govresearchgate.netresearchgate.net The NIST Chemistry WebBook provides mass spectral data for the analogous compound, ethyl hex-5-enoate, which can serve as a reference for fragmentation patterns. nist.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound and for the purification of the final product. researchgate.netlcms.cz Its high resolution and sensitivity allow for the precise quantification of reactants, intermediates, and products within a complex reaction mixture. researchgate.net The advent of Ultrahigh-Performance Liquid Chromatography (UHPLC) has further enhanced this capability, enabling rapid analysis with cycle times as short as 1.5 minutes, which is crucial for tracking fast reactions. chromatographyonline.com
In the context of this compound chemistry, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the two phases. This compound, being a moderately polar ester, will have a characteristic retention time under specific conditions. By monitoring the decrease in the peak area of the starting materials and the corresponding increase in the peak area of this compound, the reaction progress can be accurately mapped. bridgewater.edu
For purification, preparative HPLC is the method of choice, especially when the product and impurities have similar physical properties that make distillation or extraction challenging. lcms.cz An analytical method is first developed and then scaled up to a preparative scale. lcms.cz Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often necessary for monitoring and fractionation. lcms.cz
Below is a table summarizing typical HPLC conditions for the analysis of a reaction mixture containing this compound.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient from lower to higher organic content allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale, ensuring good separation efficiency. |
| Detector | Refractive Index (RI) or ELSD | Enables detection of non-UV-active compounds like this compound. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A small, precise volume for quantitative analysis. |
Size-Exclusion Chromatography (SEC) Coupled with Mass Spectrometry for Polymer Analysis
Should this compound be used as a monomer in polymerization reactions, for example, through metal-catalyzed polymerization of its terminal alkyne, Size-Exclusion Chromatography (SEC) coupled with Mass Spectrometry (MS) becomes a critical tool for characterization. chemrxiv.org This hyphenated technique, also known as SEC-MS, provides comprehensive information on the polymer's molecular-weight distribution (MWD), chemical-composition distribution (CCD), and end-group functionality (functionality-type distribution, FTD). nih.gov
SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller molecules. While conventional SEC with UV or RI detectors can determine the MWD, coupling it to a mass spectrometer provides far more detailed structural information. chemrxiv.orgnih.gov ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly powerful as it can identify the exact mass of individual oligomers eluting from the SEC column, allowing for the unambiguous determination of the repeating unit's mass and the characterization of the polymer end-groups. researchgate.netresearchgate.net This is crucial for verifying the success of the polymerization and understanding the initiation and termination mechanisms.
The analysis of biodegradable or sensitive polymers by SEC-MS requires careful method development to prevent fragmentation during the ionization process, which could lead to misinterpretation of the data. chemrxiv.orgnih.gov The choice of solvent and ionizing salt can significantly influence the stability of the polymer ions in the mass spectrometer. chemrxiv.org
Table 2: Representative SEC-MS Data for a Hypothetical Polymer of this compound
| Elution Time (min) | Predominant m/z | Inferred Structure | Molecular Weight (Da) |
|---|---|---|---|
| 15.2 | 1401.8 | H-[C₈H₁₂O₂]₁₀-H | 1401.8 |
| 15.5 | 1261.6 | H-[C₈H₁₂O₂]₉-H | 1261.6 |
| 15.9 | 1121.4 | H-[C₈H₁₂O₂]₈-H | 1121.4 |
| 16.4 | 981.2 | H-[C₈H₁₂O₂]₇-H | 981.2 |
| 17.0 | 841.0 | H-[C₈H₁₂O₂]₆-H | 841.0 |
(Note: Data is hypothetical. m/z represents the mass-to-charge ratio for singly charged ions of the polymer chains. C₈H₁₂O₂ is the empirical formula of the this compound monomer.)
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of organic reactions, including the synthesis or transformation of this compound. wisc.eduwikipedia.org The technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and solubility in a mobile phase (an eluting solvent or solvent mixture). solubilityofthings.com
To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate. libretexts.org Lanes are also spotted with the pure starting material(s) and a "co-spot" containing both the reaction mixture and the starting material to aid in identification. libretexts.org The plate is then "developed" by placing it in a chamber with a suitable mobile phase, which travels up the plate via capillary action. wisc.edu
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. libretexts.org Because this compound is a relatively nonpolar ester, a mobile phase consisting of a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297) is typically effective. wikipedia.org Since the compound is not colored, visualization is achieved using UV light (if an indicator is present in the silica) or by staining with a developing agent such as potassium permanganate, which reacts with the alkyne group. wikipedia.org
Table 3: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Starting Material (Rf = 0.65) | This compound (Rf = 0.40) | Observations |
|---|---|---|---|
| t = 0 min | Intense Spot | No Spot | Reaction initiated. |
| t = 30 min | Strong Spot | Faint Spot | Product formation begins. |
| t = 60 min | Moderate Spot | Moderate Spot | Significant conversion has occurred. |
| t = 90 min | Faint Spot | Intense Spot | Reaction is nearing completion. |
| t = 120 min | No Spot | Intense Spot | Starting material is fully consumed. |
(Note: Rf, or retardation factor, is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Values are illustrative for a hexanes/ethyl acetate solvent system.)
Calorimetric Analysis for Reaction Thermodynamics and Kinetics
Reaction calorimetry is a powerful technique for obtaining critical thermodynamic and kinetic data for chemical processes involving this compound. researchgate.net It measures the heat flow (release or absorption) associated with a chemical reaction in real-time. This information is fundamental for understanding the reaction's energy profile and ensuring process safety, especially during scale-up. chem-soc.si
Calorimetric studies, often performed in a reaction calorimeter, can determine key thermodynamic parameters such as the enthalpy of reaction (ΔHrxn). acs.org For instance, the synthesis of a related compound, (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, revealed a complex, multi-step exothermal profile, highlighting that such reactions can be more intricate than simple substitutions. chem-soc.si By measuring the total heat evolved, the enthalpy can be calculated, indicating whether the reaction is exothermic or endothermic.
Kinetic information can also be extracted from the heat flow data. mdpi.com The rate of heat production is directly proportional to the reaction rate. cas.cn By analyzing the heat flow curve over time, one can determine the reaction order, rate constants, and activation energy (Ea) by performing experiments at different temperatures. bridgewater.edu This kinetic data is vital for optimizing reaction conditions to maximize yield and minimize reaction time. science.gov
Table 4: Representative Thermodynamic and Kinetic Data from Calorimetric Analysis
| Parameter | Value | Significance |
|---|---|---|
| Reaction Enthalpy (ΔHrxn) | -95 kJ/mol | Indicates a strongly exothermic reaction, requiring efficient heat removal for temperature control. |
| Heat Capacity of Mixture (Cp) | 180 J/(mol·K) | Essential for calculating the temperature rise under adiabatic conditions (ΔTad) and assessing thermal runaway risk. |
| Activation Energy (Ea) | 65 kJ/mol | Describes the temperature sensitivity of the reaction rate; a higher value means the rate increases more significantly with temperature. |
| Maximum Heat Flow | 25 W | Peak thermal power generated during the reaction, used to design the required cooling capacity of the reactor. |
(Note: The values are hypothetical and representative for an exothermic synthesis of a compound similar in structure to this compound, based on findings for related compounds.) researchgate.netchem-soc.si
Computational and Theoretical Investigations in Ethyl Hex 5 Ynoate Research
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For ethyl hex-5-ynoate, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. Such calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate various electronic properties.
Research on related ethyl and methyl alkynoates has highlighted that structural optimizations, particularly for conformers with C1 symmetry, can be challenging for several quantum chemical methods. rsc.orgrsc.org The choice of functional and basis set is crucial for obtaining accurate predictions of molecular geometry and energy. rsc.orgrsc.org For instance, studies on the interaction of terminal alkynes with metal catalysts, such as copper(I), have utilized DFT to analyze the nature of the bonding, revealing it to be primarily electrostatic with a significant π-backbonding component. mdpi.com
The reactivity of this compound is intrinsically linked to its electronic properties. The terminal alkyne group presents a region of high electron density, making it susceptible to electrophilic attack and a key participant in various chemical transformations. nih.govchemrxiv.org Computational studies can quantify reactivity descriptors, such as global electrophilicity and nucleophilicity, which help in predicting the molecule's behavior in different reaction environments. mdpi.com
Table 1: Calculated Electronic Properties of a Model Terminal Alkyne
| Property | Calculated Value | Method |
| HOMO Energy | -9.5 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | DFT/B3LYP |
| Dipole Moment | 2.5 D | DFT/B3LYP |
| Global Electrophilicity Index (ω) | 1.0 eV | CDFT |
| Global Nucleophilicity Index (N) | 2.1 eV | CDFT |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For a flexible molecule like this compound, with several rotatable bonds, MD simulations can reveal the preferred conformations and the energy barriers between them. chemscene.com
The process typically involves generating an initial structure and then simulating its motion by solving Newton's equations of motion for each atom. acs.org The force fields used in these simulations are crucial for accurately describing the potential energy surface of the molecule. acs.org By analyzing the trajectories from MD simulations, one can identify the most stable conformers and understand how they might influence the molecule's reactivity and physical properties.
Intermolecular interactions are also a key aspect that can be studied using MD simulations. By simulating a system with multiple this compound molecules, it is possible to investigate how they pack in the liquid phase and to calculate properties such as density and enthalpy of vaporization. acs.org These simulations can also shed light on how this compound interacts with other molecules, such as solvents or reactants, which is critical for understanding its behavior in solution. osti.gov
Table 2: Conformational Dihedral Angles and Relative Energies for a Model Ethyl Ester
| Conformer | Dihedral Angle (τ₁) | Dihedral Angle (τ₂) | Relative Energy (kcal/mol) |
| I | 180° | 0° | 0.0 |
| II | 60° | 0° | 1.2 |
| III | -60° | 0° | 1.2 |
| IV | 180° | 180° | 2.5 |
Note: This table presents hypothetical data for a model ethyl ester to illustrate the type of information obtained from conformational analysis. Specific data for this compound requires dedicated computational studies.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide predictions for various types of spectra, including NMR, IR, and Raman.
The prediction of vibrational spectra (IR and Raman) often involves calculating the harmonic frequencies at the optimized geometry of the molecule. nih.gov The terminal alkyne C≡C stretch is a particularly interesting feature, with a strong Raman scattering cross-section in a region that is often "silent" for biomolecules. nih.govchemrxiv.org Computational studies have focused on developing accurate methods for calculating the vibrational frequencies and intensities of this mode, finding that the inclusion of anharmonic effects and the use of diffuse basis functions can be important for accuracy. nih.govchemrxiv.org
NMR chemical shifts and coupling constants can also be calculated using quantum chemical methods. These calculations can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is crucial for structure elucidation. supabase.co Furthermore, computational predictions of properties like the collision cross section (CCS) can be compared with experimental data from ion mobility-mass spectrometry. uni.lu
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Method |
| ¹H NMR Chemical Shift (H-1) | δ 1.9 ppm | GIAO/DFT |
| ¹³C NMR Chemical Shift (C-5) | δ 83 ppm | GIAO/DFT |
| IR Frequency (C≡C stretch) | 2120 cm⁻¹ | VPT2/DFT |
| Raman Intensity (C≡C stretch) | High | DFT |
| Predicted Collision Cross Section [M+H]⁺ | 129.0 Ų | CCSbase |
Note: The NMR and IR data are illustrative and based on typical values for similar functional groups. The predicted CCS value is from PubChemLite. uni.lu
Reaction Mechanism Elucidation via Transition State Theory and Energy Landscapes
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and optimizing reaction conditions. Computational chemistry, particularly through the application of Transition State Theory, provides a powerful framework for elucidating reaction mechanisms at a molecular level. libretexts.orgumw.edu This involves mapping out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them. libretexts.org
For reactions involving this compound, such as its use in the synthesis of heterocyclic compounds like 7-deazahypoxanthines, computational studies can be employed to explore the reaction pathway. acs.org By calculating the energies of the transition states, it is possible to determine the activation energy of the reaction, which is directly related to the reaction rate. umw.edu This allows for a direct comparison of different possible mechanistic pathways and the identification of the most favorable one.
For example, in the palladium-catalyzed hydrophosphorylation of terminal alkynes, computational studies have been used to elucidate the switchable mechanisms that are influenced by the acidity of the substrates and co-catalysts. acs.org Similarly, in the tandem chain extension-aldol reaction of β-keto esters, DFT studies have been instrumental in understanding the role of the organometallic intermediate and the origins of diastereoselectivity. nih.gov While specific studies on this compound are not prevalent, the methodologies applied to these related systems demonstrate the potential for computational chemistry to unravel the intricate details of its reactivity. acs.orgnih.gov
Table 4: Calculated Activation Energies for a Hypothetical Reaction of a Terminal Alkyne
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Initial Addition | TS1 | 15.2 |
| Ring Closure | TS2 | 10.5 |
| Proton Transfer | TS3 | 5.8 |
Note: This table provides hypothetical activation energies for a multi-step reaction involving a terminal alkyne to illustrate the application of transition state theory. Specific values for reactions of this compound would require dedicated computational investigation.
Future Research Directions and Unaddressed Challenges for Ethyl Hex 5 Ynoate
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A significant challenge in the utilization of ethyl hex-5-ynoate lies in controlling the stereochemistry of its derivatives. Many of its potential applications, particularly in bioactive molecules, require precise three-dimensional arrangements of atoms. While reactions involving the alkyne or ester group are common, achieving high levels of stereocontrol remains a critical hurdle.
Future research must focus on creating chiral centers with high enantiomeric and diastereomeric purity. For instance, the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a key precursor for statin side chains, highlights the importance of such stereocontrol. researchgate.net The development of methodologies for this transformation required detailed calorimetric studies to understand its complex, non-SN2 pathway. researchgate.net Similarly, diastereoselective cyclization reactions of related compounds to form substituted dihydropyrans have been achieved, but these methods need to be expanded and generalized. nih.govrsc.org
Key unaddressed challenges include:
Asymmetric Conjugate Additions: While conjugate additions to α,β-unsaturated esters like ethyl hex-2-enoate have been used to set stereocenters, developing broadly applicable and highly enantioselective versions for precursors related to this compound is an ongoing need. journals.co.za
Catalytic Asymmetric Alkylation: Methods for the enantioselective alkylation at the carbon alpha to the ester are needed to create chiral building blocks.
Substrate-Controlled Diastereoselectivity: For molecules already containing a chiral center, predictable control over the formation of a second stereocenter during reactions of the alkyne or other parts of the molecule is a formidable challenge. adesisinc.com
Exploration of Novel Catalytic Systems for Alkyne Activation and Functionalization
The terminal alkyne of this compound is its most reactive handle for carbon-carbon and carbon-heteroatom bond formation. While classic reactions like Sonogashira couplings and "click" chemistry are well-established, there is a continuous need for more efficient, sustainable, and innovative catalytic systems to broaden its synthetic utility. vulcanchem.comuib.no
Future research should explore catalysts that offer new modes of reactivity or overcome the limitations of current systems. Gold, platinum, and palladium complexes have shown great promise in activating alkynes for various transformations. nih.govd-nb.infonih.gov For example, a combination of Au(PPh₃)Cl and AgSbF₆ can catalyze the hydroarylation of alkynes in minutes at room temperature. nih.gov Similarly, PtI₄ has been shown to be an effective catalyst for the intramolecular coupling of terminal alkynes with unactivated C-H bonds. nih.gov
Promising research directions include:
Economical and Green Catalysts: Developing catalysts based on earth-abundant and non-toxic metals to replace precious metals like palladium and gold. Recyclable catalytic systems are also a key area of interest for sustainable chemistry. mdpi.com
Novel Reaction Pathways: Exploring catalysts that enable entirely new transformations, such as alkyne metathesis using molybdenum-based systems, to construct complex macrocycles or polymers. acs.org
Selective Functionalization: Designing catalysts that can distinguish between the alkyne and ester functionalities, or that can activate the alkyne for regioselective additions. An alkyne functional photoinitiator, 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)this compound, has been functionalized using a light-induced copper-catalyzed Huisgen reaction, demonstrating selective reactivity. researchgate.net
Tandem Catalysis: Creating catalytic processes where the alkyne is transformed in a cascade sequence, allowing for the rapid build-up of molecular complexity from a simple starting material.
The table below summarizes some modern catalytic systems applicable to terminal alkynes like this compound.
| Catalytic System | Reaction Type | Advantage | Source |
| Au(PPh₃)Cl / AgSbF₆ | Hydroarylation | Very fast reaction time at room temperature. | nih.gov |
| PtI₄ | C-H Functionalization | Couples unactivated sp³ C-H bonds with the alkyne. | nih.gov |
| Pd(II) Complexes | Aminocarbonylation | Synthesizes 2-ynamides using O₂ as a safe oxidant. | d-nb.info |
| Molybdenum-based Complexes | Alkyne Metathesis | Enables the formation of new carbon-carbon triple bonds. | acs.org |
| Copper(I) / Light | Huisgen Cycloaddition | Allows for λ-orthogonal functionalization. researchgate.net | researchgate.net |
Integration of this compound Chemistry into Continuous Flow Synthesis
Translating the rich chemistry of this compound from traditional batch processes to continuous flow systems is a major challenge for industrial scalability and process optimization. Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and higher throughput. acs.orgcelonpharma.com
The integration of alkyne chemistry into flow processes has already shown great promise. For example, difluorocarbene addition to alkynes has been performed in a flow reactor with residence times of only 10 minutes and yields up to 99%. organic-chemistry.org However, significant hurdles remain. A primary challenge is the formation of solid byproducts, such as inorganic salts from coupling reactions or base-mediated processes, which can clog the narrow channels of microreactors. adesisinc.comacs.org Catalyst leaching and deactivation are also critical issues that can hinder the long-term operation of a continuous process. acs.org
Future research should focus on:
Developing Soluble Reagents and Catalysts: Designing homogenous systems or using co-solvents to prevent precipitation and reactor fouling. adesisinc.com
Heterogeneous and Immobilized Catalysts: Creating solid-supported catalysts that can be packed into reactor columns, simplifying product purification and allowing for catalyst reuse.
Advanced Reactor Design: Employing reactor types, such as continuous stirred-tank reactors (CSTRs) or systems incorporating ultrasonication, that are better equipped to handle slurries and prevent clogging. hybrid-chem.com
Multi-step Flow Syntheses: Designing integrated flow systems where this compound is sequentially modified through multiple reaction steps without intermediate isolation, streamlining the synthesis of complex targets. Click reactions, which are highly efficient, are particularly well-suited for such integrated flow processes. acs.org
Design of Stimuli-Responsive Materials Utilizing this compound Scaffolds
The terminal alkyne of this compound is an ideal functional handle for covalent attachment to polymers and surfaces, making it a prime candidate for the construction of advanced, stimuli-responsive materials. These "smart" materials can change their chemical or physical properties in response to external triggers like light, pH, temperature, or specific biomolecules. jchemrev.com
The primary strategy involves using highly efficient and orthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, to either polymerize alkyne-containing monomers or to graft this compound derivatives onto existing polymer backbones. rsc.orgnih.gov This creates a versatile platform for introducing specific functionalities. rsc.org
Unaddressed challenges and future opportunities in this field include:
Leveraging the Hexynoate Spacer: Current research often uses the alkyne simply as an anchor point. A future direction is to design materials where the six-carbon aliphatic chain of the hexynoate scaffold plays a direct role in the material's function, for example, by acting as a flexible spacer that controls the distance between functional groups or by contributing to the hydrophobic/hydrophilic balance of the final material.
Multi-Stimuli Responsive Systems: Incorporating this compound into copolymers that contain other responsive units to create materials that react to multiple stimuli simultaneously or sequentially. acs.org
Biodegradable Smart Materials: Designing materials where the ester linkage of the hexynoate can be cleaved by enzymes or hydrolysis. This would allow for the controlled degradation of the material and the release of conjugated molecules, a highly desirable feature for drug delivery systems and temporary tissue scaffolds.
Photo-responsive Systems: A derivative, 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)this compound, combines an alkyne with a photoinitiator, enabling light to be used as a stimulus for either polymerization or functionalization, opening avenues for photolithography and the creation of patterned surfaces. researchgate.net
In-Depth Mechanistic Studies of Complex Transformation Pathways
While many reactions involving this compound are known, a deep mechanistic understanding of more complex transformations is often lacking. The presence of multiple reactive sites (the alkyne, the ester, and the alpha-protons) can lead to competing reaction pathways, unexpected products, and difficulties in controlling selectivity. researchgate.net Advancing the synthetic utility of this compound requires moving beyond empirical optimization to a predictive understanding based on detailed mechanistic insights.
Future research must combine experimental techniques (like kinetic analysis, isotope labeling, and in-situ spectroscopy) with high-level computational modeling to elucidate reaction mechanisms. For example, a calorimetric study of the synthesis of a related hex-5-enoate derivative revealed a complex, multi-step exothermic process, disproving the assumption of a simple SN2 mechanism. researchgate.net Understanding such thermal profiles is critical for safe scale-up.
Key areas for mechanistic investigation include:
Cycloaddition Reactions: The alkyne can act as a 2π component in cycloadditions. researchgate.net Detailed studies are needed to understand the factors controlling regioselectivity (e.g., in [3+2] cycloadditions) and stereoselectivity (e.g., in Diels-Alder reactions), as many of these reactions may proceed through stepwise rather than concerted mechanisms. researchgate.netmdpi.comnih.gov
Transition Metal-Catalyzed Reactions: Elucidating the full catalytic cycle for reactions involving oxidative addition, reductive elimination, and migratory insertion is crucial for designing more efficient catalysts. For example, a proposed mechanism for a nickel-catalyzed [3+2] cycloaddition involves selective monoprotonation of a nickel enolate intermediate. umich.edu
Flow Chemistry Dynamics: In continuous flow, reaction mechanisms can be influenced by rapid mixing and precise temperature control. Studies are needed to understand how these conditions alter reaction pathways compared to batch processes, potentially enabling access to novel chemical reactivity. adesisinc.com
Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
A particularly promising application of this compound is in the synthesis of heterocyclic compounds with potential biological activity. Its ability to participate in ring-closing reactions makes it a valuable tool in medicinal chemistry. A significant challenge, however, is to move from simply synthesizing a target molecule to systematically optimizing its biological activity through advanced structure-activity relationship (SAR) studies.
A compelling example is the use of this compound to construct the 7-deazahypoxanthine (B613787) core of rigidin-inspired compounds, which show potent antiproliferative activity by inhibiting tubulin polymerization. acs.orgnih.gov In this synthesis, an aminopyrrole intermediate undergoes a ring-closing reaction with this compound in the presence of sodium ethoxide to form the final bicyclic framework. acs.orgnih.gov
Future research in this area should focus on:
Library Synthesis: Using this compound as a key building block to create large, diverse libraries of analogues for high-throughput screening.
Systematic Structural Modification: Methodically altering different parts of the molecule to probe how these changes affect biological activity. For the rigidin (B1218258) analogues, this would involve modifying the substituents on the pyrrole (B145914) and phenyl rings to optimize their interaction with the tubulin binding site. acs.orgnih.gov
Exploring the Linker: Investigating how changing the length and composition of the linker derived from the hexynoate chain impacts potency, selectivity, and pharmacokinetic properties.
The table below presents data for selected rigidin-inspired analogues synthesized using this compound, illustrating an SAR study.
| Compound | R¹ Group (Position 7) | R² Group (Position 8) | Antiproliferative Activity (GI₅₀, µM) on HCT116 Cells | Source |
| 1 | H | H | 0.009 | nih.gov |
| 15 | CH₃ | H | 0.012 | acs.org |
| 27 | H | OCH₃ | >10 | acs.org |
This data demonstrates that small modifications to the scaffold derived from this compound can have a profound impact on biological activity. The unsubstituted (H) and methyl-substituted (CH₃) compounds at the R¹ position show potent nanomolar activity, while adding a methoxy (B1213986) group (OCH₃) at the R² position completely abolishes it. acs.orgnih.gov Such studies are critical for guiding the rational design of new and more effective therapeutic agents.
Q & A
Q. How should researchers present conflicting spectral data for this compound in publications?
Q. What statistical approaches are recommended for analyzing reaction yield variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
